molecular formula C11H25NO B13580187 4-(Aminomethyl)decan-5-ol

4-(Aminomethyl)decan-5-ol

Cat. No.: B13580187
M. Wt: 187.32 g/mol
InChI Key: JIEBCVJRAFLYBP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)decan-5-ol is an organic compound that features both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)decan-5-ol can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol, carried out in a sealed tube to prevent the escape of ammonia gas . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)decan-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while reduction of the amine group can produce a primary amine.

Scientific Research Applications

4-(Aminomethyl)decan-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)decan-5-ol involves its interaction with molecular targets through its amine and alcohol functional groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context. The compound can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions that influence its activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Aminomethyl)decan-5-ol include other amine-alcohol compounds such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific structure, which combines both an amine and an alcohol group in a unique arrangement

Properties

Molecular Formula

C11H25NO

Molecular Weight

187.32 g/mol

IUPAC Name

4-(aminomethyl)decan-5-ol

InChI

InChI=1S/C11H25NO/c1-3-5-6-8-11(13)10(9-12)7-4-2/h10-11,13H,3-9,12H2,1-2H3

InChI Key

JIEBCVJRAFLYBP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(CCC)CN)O

Origin of Product

United States

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